Ecenofloxacin

Description

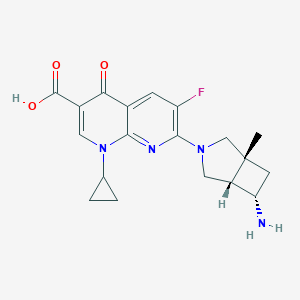

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVIWAUAXKEKKF-PJFSTRORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167356 | |

| Record name | Ecenofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162301-05-5 | |

| Record name | Ecenofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecenofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECENOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ecenofloxacin's Mechanism of Action Against DNA Gyrase: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the mechanism of action of ecenofloxacin, a fluoroquinolone antibiotic, with a specific focus on its interaction with bacterial DNA gyrase. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of fluoroquinolone activity with detailed experimental methodologies to offer a holistic understanding of this critical drug-target interaction.

Introduction: The Crucial Role of DNA Gyrase in Bacterial Physiology and as a Therapeutic Target

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA in bacteria.[1] It introduces negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and repair.[2] This function is vital for compacting the bacterial chromosome and for relieving the torsional stress that arises during DNA unwinding. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[3] The GyrA subunit is responsible for the DNA cleavage and re-ligation activities, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[3] The unique presence and essential nature of DNA gyrase in bacteria, and its absence in humans, make it an ideal target for antibacterial agents.[2]

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics that directly inhibit bacterial DNA synthesis by targeting DNA gyrase and a related enzyme, topoisomerase IV.[3][4] this compound is a member of this class and exhibits potent bactericidal activity. This guide will delve into the molecular intricacies of how this compound exerts its effects on DNA gyrase.

The Core Mechanism: Trapping the Gyrase-DNA Cleavage Complex

The bactericidal activity of this compound, like other fluoroquinolones, stems from its ability to stabilize a transient intermediate in the DNA gyrase catalytic cycle.[4] This stabilized structure is known as the gyrase-DNA cleavage complex. The normal function of DNA gyrase involves the following steps:

-

DNA Binding: The gyrase heterotetramer binds to a segment of DNA (the G-segment).

-

DNA Cleavage: The GyrA subunits introduce a staggered double-strand break in the G-segment. This cleavage is mediated by a covalent bond between a tyrosine residue in each GyrA subunit and the 5'-phosphate of the cleaved DNA.

-

Strand Passage: Another segment of DNA (the T-segment) is passed through the break in the G-segment.

-

DNA Re-ligation: The G-segment is resealed, and the T-segment is released, resulting in the introduction of a negative supercoil.

This compound intervenes in this process by binding to the gyrase-DNA complex, specifically at the interface between the GyrA subunits and the cleaved DNA.[3] This binding event prevents the re-ligation of the DNA strands, effectively trapping the enzyme in a covalent complex with the broken DNA.[5]

This ternary complex of this compound-gyrase-DNA serves as a physical roadblock to the cellular machinery involved in DNA replication and transcription.[4] The collision of a replication fork with this complex leads to the conversion of the reversible cleavage complex into an irreversible double-strand break, a highly lethal event for the bacterium.[4][6] This ultimately triggers a cascade of cellular responses, including the SOS response, and culminates in bacterial cell death.[3]

Molecular Interactions in the Quinolone-Binding Pocket

The binding of fluoroquinolones to the gyrase-DNA complex occurs within a specific region known as the quinolone resistance-determining region (QRDR) of the GyrA subunit.[7] While specific structural data for this compound's binding is not extensively available in the public domain, the general principles of fluoroquinolone interaction provide a strong framework for understanding its mechanism. Key interactions typically involve:

-

Magnesium Ion Bridge: A non-catalytic magnesium ion, coordinated by water molecules, often mediates the interaction between the fluoroquinolone and specific amino acid residues in GyrA, such as Ser83 and Asp87 (in E. coli numbering).[3]

-

Intercalation: The fluoroquinolone molecule intercalates into the cleaved DNA at the site of the double-strand break.[3]

-

Stacking Interactions: The planar ring system of the fluoroquinolone engages in stacking interactions with the DNA bases.

-

Substituent Interactions: The various substituents on the fluoroquinolone core structure, such as the C-7 ring, can form additional contacts with both the GyrA and GyrB subunits, influencing the potency and spectrum of activity.[8]

Mutations in the QRDR of GyrA are a common mechanism of bacterial resistance to fluoroquinolones, as these changes can reduce the binding affinity of the drug to the gyrase-DNA complex.[7]

Caption: this compound's mechanism of action on DNA gyrase.

Experimental Protocols for Studying this compound-Gyrase Interaction

The inhibitory activity of this compound and other fluoroquinolones on DNA gyrase can be quantitatively assessed using in vitro biochemical assays. These assays are fundamental for drug discovery and for understanding the molecular basis of drug action and resistance.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322. The inhibition of this activity is a direct measure of the compound's effect on the enzyme's catalytic function.

Principle: Relaxed and supercoiled DNA isoforms can be separated by agarose gel electrophoresis due to their different hydrodynamic properties. Supercoiled DNA migrates faster through the gel than relaxed DNA. The conversion of relaxed DNA to supercoiled DNA in the presence of DNA gyrase and ATP is monitored, and the inhibitory effect of this compound is determined by a decrease in the amount of supercoiled product.

Step-by-Step Methodology: [1]

-

Reaction Setup:

-

On ice, prepare a master mix containing the assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), and relaxed pBR322 DNA (final concentration of ~0.5 µg per reaction).

-

Aliquot the master mix into individual reaction tubes.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a no-drug control and a solvent-only control.

-

-

Enzyme Addition:

-

Dilute the DNA gyrase enzyme (a mixture of GyrA and GyrB subunits) in a suitable dilution buffer.

-

Initiate the reaction by adding the diluted DNA gyrase to each tube.

-

-

Incubation:

-

Incubate the reactions at 37°C for a defined period, typically 30-60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

-

Analysis:

-

Add loading dye to the samples and load them onto a 1% agarose gel.

-

Perform electrophoresis to separate the relaxed and supercoiled DNA forms.

-

Stain the gel with a DNA intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

-

-

Data Interpretation:

-

Quantify the intensity of the supercoiled DNA band in each lane.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

-

Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the DNA gyrase supercoiling activity.

-

Caption: Workflow for DNA Gyrase Supercoiling Assay.

DNA Gyrase Cleavage Assay

This assay directly measures the formation of the drug-stabilized cleavage complex.

Principle: The addition of a strong denaturant like SDS to the reaction mixture dissociates the non-covalently bound GyrB subunits and the covalently attached GyrA subunits from the DNA. If a cleavage complex has been formed, this results in the linearization of the circular plasmid DNA. The amount of linear DNA produced is proportional to the amount of cleavage complex stabilized by the drug.

Step-by-Step Methodology: [9]

-

Reaction Setup:

-

Similar to the supercoiling assay, prepare a reaction mixture with buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

-

Enzyme Addition and Incubation:

-

Add DNA gyrase and incubate at 37°C for a specified time to allow for complex formation.

-

-

Cleavage Complex Trapping:

-

Add SDS to a final concentration of ~1% to trap the cleavage complex.

-

Often, a protease (e.g., Proteinase K) is also added to digest the covalently attached GyrA subunits, releasing the linear DNA.

-

-

Analysis:

-

Analyze the DNA products by agarose gel electrophoresis.

-

The appearance of a linear DNA band indicates the formation of a cleavage complex.

-

-

Data Interpretation:

-

Quantify the amount of linear DNA produced at each drug concentration.

-

This provides a measure of the drug's ability to stabilize the cleavage complex.

-

Data Presentation and Comparative Analysis

| Fluoroquinolone | Target Enzyme | Bacterial Species | IC₅₀ (µg/mL) | Reference |

| Ciprofloxacin | DNA Gyrase | Escherichia coli | 0.78 | [10] |

| Levofloxacin | DNA Gyrase | Escherichia coli | 0.78 | [10] |

| Ofloxacin | DNA Gyrase | Escherichia coli | 0.98 | [10] |

| Norfloxacin | DNA Gyrase | Escherichia coli | 0.78 | [10] |

| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38 | [11] |

| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60 | [11] |

Note: IC₅₀ values can vary depending on the specific assay conditions and the source of the enzyme.

This comparative data highlights the potent inhibitory activity of fluoroquinolones against DNA gyrase. It is anticipated that this compound would exhibit similar potent inhibitory activity, and further studies are warranted to precisely quantify its IC₅₀ against various bacterial DNA gyrases.

Conclusion and Future Directions

This compound, as a member of the fluoroquinolone class, exerts its potent bactericidal effect by targeting bacterial DNA gyrase. Its mechanism of action involves the stabilization of the gyrase-DNA cleavage complex, leading to the formation of lethal double-strand DNA breaks. The in-depth understanding of this mechanism is crucial for the rational design of new fluoroquinolones that can overcome existing resistance mechanisms and for the effective clinical application of these important antibiotics.

Future research should focus on obtaining high-resolution crystal structures of this compound in complex with DNA gyrase and DNA to elucidate the specific molecular interactions that contribute to its binding and activity. Furthermore, detailed kinetic studies and a broader profiling of its inhibitory activity against a panel of wild-type and mutant DNA gyrases from various clinically relevant pathogens will provide a more complete picture of its therapeutic potential.

References

-

Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

-

Rusu, V., & Buta, E. L. (2021). Potential new fluoroquinolone treatments for suspected bacterial keratitis. Journal of Clinical Medicine, 10(16), 3581. [Link]

-

Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

-

Elsevier India. (2017, September 21). Mechanism of Action of Fluoroquinolones. YouTube. [Link]

-

Mustaev, A., Malik, M., Zhao, X., Kurepina, N., Luan, G., Oppegard, L. M., ... & Drlica, K. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. Journal of Biological Chemistry, 289(18), 12300-12312. [Link]

-

Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

-

Pérez-Fernández, G., & Galiano, L. (2008). Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance. Journal of Antimicrobial Chemotherapy, 62(3), 479-487. [Link]

-

Hong, Y., Li, Q., Gao, Y., & Liu, Y. (2020). Genome-wide mapping of fluoroquinolone-stabilized DNA gyrase cleavage sites displays drug specific effects that correlate with bacterial persistence. Nucleic Acids Research, 48(12), 6673–6684. [Link]

-

Barnard, A., & Maxwell, A. (2005). Discovery of novel DNA gyrase inhibitors by high-throughput virtual screening. Antimicrobial Agents and Chemotherapy, 49(5), 1973-1980. [Link]

-

Grawenhoff, J. (2011). DNA-Gyrase and quinolones: Modelling and Antibiotic Resistance. Staats- und Universitätsbibliothek Hamburg Carl von Ossietzky. [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

-

Ashley, R. E., Dittmore, A., & Osheroff, N. (2017). DNA Supercoiling Catalyzed by Bacterial Gyrase. In Methods in Molecular Biology (Vol. 1519, pp. 139-150). Humana Press. [Link]

-

Maxwell, A., & Burton, N. (2007). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 35(10), e77. [Link]

-

Van den Bossche, A., De Coster, I., & Lavigne, R. (2021). In vitro gyrase activity assays reveal inhibition of the gyrase activity by Igy. Scientific Reports, 11(1), 1-11. [Link]

-

Inagaki, H., Hattori, H., Kosaka, M., & Nakane, A. (2002). Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 46(10), 3142-3147. [Link]

-

Khan, T., & Sankaran, B. (2020). In silico Screening of Approved Drugs to Describe Novel E. coli DNA Gyrase A Antagonists. Current Computer-Aided Drug Design, 16(5), 555-566. [Link]

-

Balasubramanian, P., & Sivasubramanian, A. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371. [Link]

-

Mukherjee, T., & Sasikala, K. (2022). Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(14), 6524-6536. [Link]

-

Saleh, M. S., George, R. F., & Said, M. F. (2022). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. Molecules, 27(3), 967. [Link]

-

Balasubramanian, P., & Sivasubramanian, A. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371. [Link]

-

Collin, F., Karkare, S., & Maxwell, A. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 703, 135-148. [Link]

-

Mustaev, A., Malik, M., Zhao, X., Kurepina, N., Luan, G., Oppegard, L. M., ... & Drlica, K. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. Journal of Biological Chemistry, 289(18), 12300-12312. [Link]

-

Imamura, M., Shibamura, H., Hayakawa, I., & Osada, Y. (1987). Inhibition of DNA gyrase by optically active ofloxacin. Antimicrobial Agents and Chemotherapy, 31(2), 325-327. [Link]

-

Tunitskaya, V. L., Khomutov, A. R., Kochetkov, S. N., Kotovskaya, S. K., & Charushin, V. N. (2011). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Acta Naturae, 3(4), 94-99. [Link]

-

Tunitskaya, V. L., Khomutov, A. R., Kochetkov, S. N., Kotovskaya, S. K., & Charushin, V. N. (2011). Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds. Acta Naturae, 3(4), 94-99. [Link]

Sources

- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of DNA gyrase by optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Inhibition: An In-depth Technical Guide to the Structure-Activity Relationship of Enrofloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a third-generation synthetic fluoroquinolone, stands as a cornerstone in veterinary medicine for its potent, broad-spectrum antibacterial activity.[1] Its clinical efficacy is intrinsically linked to its chemical architecture, a carefully orchestrated arrangement of functional groups around a 4-quinolone core. This guide provides a deep dive into the structure-activity relationships (SAR) of enrofloxacin, dissecting the molecule to its core pharmacophore and exploring the nuanced contributions of each substituent to its antibacterial prowess, target engagement, and pharmacokinetic profile. By synthesizing data from seminal and contemporary studies, we will elucidate the causal relationships between molecular modifications and their biological consequences, offering field-proven insights for the rational design of next-generation fluoroquinolones. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing not only a thorough understanding of enrofloxacin's SAR but also detailed experimental protocols for its synthesis and evaluation.

The Fluoroquinolone Pharmacophore: A Blueprint for Antibacterial Action

The bactericidal effect of enrofloxacin and its congeners is not a matter of chance but a direct consequence of a highly conserved pharmacophore: the 4-quinolone-3-carboxylic acid nucleus. This core structure is the absolute prerequisite for antibacterial activity, as it is responsible for the crucial interaction with the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[2]

The mechanism of action involves the formation of a ternary complex with the enzyme and bacterial DNA. This complex stabilizes the transient double-strand breaks created by the enzymes during DNA replication, preventing re-ligation and leading to the accumulation of lethal DNA damage.[3][4] The 3-carboxylic acid and the 4-oxo group of the quinolone ring are essential for binding to the DNA gyrase, likely through magnesium ion-mediated interactions.

Figure 1: Core pharmacophore of Enrofloxacin.

Dissecting the Enrofloxacin Molecule: A Positional SAR Analysis

The remarkable antibacterial profile of enrofloxacin is not solely dependent on its core but is significantly modulated by the substituents at various positions of the quinolone ring.

The N-1 Substituent: The Cyclopropyl Advantage

The substituent at the N-1 position plays a pivotal role in determining the overall potency and antibacterial spectrum. Enrofloxacin features a cyclopropyl group at this position, a modification that has been shown to significantly enhance its activity against a broad range of bacteria, particularly Gram-negative pathogens.[5]

-

Causality: The cyclopropyl moiety is believed to orient the molecule optimally within the enzyme-DNA complex, thereby enhancing its inhibitory activity. Introduction of a fluorine atom onto the cyclopropyl group can further modulate activity, with cis isomers generally showing greater potency against Gram-positive bacteria.[6] Replacing the cyclopropyl group with bulkier or less rigid substituents often leads to a decrease in antibacterial efficacy.

The C-6 Fluoro Group: A Gateway to Potency

The introduction of a fluorine atom at the C-6 position was a watershed moment in the development of quinolones, giving rise to the highly potent fluoroquinolone class. This single substitution dramatically increases the drug's penetration into bacterial cells and enhances its inhibitory effect on DNA gyrase.[7]

The C-7 Piperazinyl Moiety: Modulating Spectrum and Potency

The substituent at the C-7 position is a key determinant of the antibacterial spectrum and potency. Enrofloxacin possesses a 4-ethylpiperazin-1-yl group at this position.[8]

-

Piperazine Ring: The piperazine ring itself is crucial for activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[9]

-

N-4 Substitution: The ethyl group on the distal nitrogen of the piperazine ring enhances lipophilicity and penetration into bacterial cells.[5] Modifications at this position can significantly alter the antibacterial spectrum. For instance, substitution with bulkier groups can improve activity against Gram-positive bacteria. A study on ciprofloxacin derivatives showed that incorporating 4-(carbopiperazin-1-yl)piperazinyl moieties at the C-7 position can enhance activity against ciprofloxacin-resistant P. aeruginosa.[7]

The C-8 Position: A Subtle but Significant Influencer

While enrofloxacin has a hydrogen atom at the C-8 position, modifications at this site have been a fertile ground for the development of newer generation fluoroquinolones with improved properties.

-

Halogen Substitution: Introduction of a halogen, such as fluorine or chlorine, at the C-8 position can enhance antibacterial activity and improve pharmacokinetics.[10]

-

Methoxy Group: A C-8 methoxy group, as seen in moxifloxacin, is associated with enhanced activity against Gram-positive and anaerobic bacteria and a reduced potential for phototoxicity.[11][12][13] The methoxy group is thought to lower the propensity for the development of resistance.[12]

Experimental Workflows for SAR Studies

A systematic investigation of the SAR of enrofloxacin involves the synthesis of analogs with targeted modifications and their subsequent biological evaluation.

Synthesis of Enrofloxacin Analogs

The core synthetic strategy for generating enrofloxacin analogs typically involves the condensation of a substituted quinolone carboxylic acid with a desired amine at the C-7 position.

Protocol: General Synthesis of C-7 Substituted Enrofloxacin Analogs

-

Starting Material: 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid serves as a common precursor.[14]

-

Reaction: The precursor (1 mmol) is reacted with the desired amine (e.g., a substituted piperazine, 1.5 mmol) in a suitable solvent such as water or an organic solvent.

-

Catalyst: A catalyst, such as n-Fe3O4@SiO2@KIT-6-SO3H (n-FZSA), can be employed to facilitate the reaction.[14]

-

Reaction Conditions: The reaction mixture is heated under reflux, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the catalyst is removed, and the reaction mixture is cooled. The precipitated product is collected by filtration and purified by recrystallization from a suitable solvent like ethanol.[14]

Figure 2: General workflow for synthesizing C-7 analogs.

Evaluation of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. It is a fundamental quantitative measure of a compound's antibacterial potency.

Protocol: Broth Microdilution MIC Assay [3][15][16][17]

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Test Compound: The synthesized enrofloxacin analog is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

-

Controls: Positive (bacteria and broth, no compound) and negative (broth only) growth controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Target Enzyme Inhibition Assays

To understand the mechanism of action at a molecular level, the inhibitory activity of enrofloxacin analogs against their target enzymes, DNA gyrase and topoisomerase IV, is assessed.

Protocol: DNA Gyrase Supercoiling Inhibition Assay [5][18][19][20]

-

Reaction Mixture: A reaction mixture is prepared containing purified DNA gyrase (subunits A and B), relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable buffer.

-

Inhibitor Addition: Varying concentrations of the enrofloxacin analog are added to the reaction mixtures.

-

Incubation: The reaction is incubated at 37°C to allow for DNA supercoiling.

-

Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

Quantification: The intensity of the supercoiled and relaxed DNA bands is quantified to determine the 50% inhibitory concentration (IC50), the concentration of the compound required to inhibit 50% of the enzyme's activity.

A similar assay can be performed for topoisomerase IV, typically by measuring the inhibition of decatenation of kinetoplast DNA.[2][21]

Sources

- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idexx.com [idexx.com]

- 5. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 7-[4-(4-(un)substituted)piperazine-1-carbonyl]- piperazin-1-yl] derivatives of fluoroquinolone: synthesis and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enrofloxacin synthesis - chemicalbook [chemicalbook.com]

- 15. EUCAST: MIC Determination [eucast.org]

- 16. actascientific.com [actascientific.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Fluoroquinolones: A Profile of Enrofloxacin

A Note on the Subject: Data regarding the specific agent "Ecenofloxacin" is not extensively available in the public scientific literature. Therefore, to fulfill the structural and scientific requirements of this guide, we will focus on Enrofloxacin , a well-documented and structurally related fluoroquinolone antibiotic. This document will serve as a comprehensive example of how to profile the in vitro antibacterial spectrum for this class of compounds, providing researchers, scientists, and drug development professionals with a robust framework for evaluation.

Introduction: The Fluoroquinolone Class and Enrofloxacin

Fluoroquinolones are a class of synthetic, broad-spectrum antibacterial agents that have become indispensable in both human and veterinary medicine.[1][2] Their bactericidal activity is potent and concentration-dependent.[3] Enrofloxacin, a key member of this class, is recognized for its extensive activity against a wide array of Gram-negative and Gram-positive bacteria.[1][4] Developed from nalidixic acid, the addition of a fluorine atom at position 6 significantly enhances its antibacterial spectrum.[5] The primary mechanism of action for fluoroquinolones involves the targeted inhibition of critical bacterial enzymes responsible for DNA replication and maintenance: DNA gyrase (topoisomerase II) and topoisomerase IV.[6][7][8] By disrupting these vital processes, enrofloxacin leads to a rapid cessation of cellular functions and, ultimately, bacterial cell death.

Core Methodologies for In Vitro Susceptibility Testing

To accurately define the antibacterial spectrum of an agent like enrofloxacin, standardized and reproducible methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests, ensuring that data generated across different laboratories is comparable and reliable.[9][10][11] The primary method for quantitative analysis is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for quantifying the in vitro potency of an antibiotic against a specific bacterial isolate.

The most common and standardized methods for MIC determination are broth microdilution and agar dilution.[12][13]

Reference Protocol: Broth Microdilution for MIC Determination (CLSI M07 Standard)

This protocol outlines the standardized procedure for determining the MIC of enrofloxacin against aerobic bacteria.[9][12]

Objective: To quantitatively measure the in vitro activity of enrofloxacin by determining the MIC against a panel of clinically relevant bacterial isolates.

Materials:

-

Enrofloxacin analytical standard

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates (e.g., E. coli ATCC 25922, S. aureus ATCC 29213 for quality control)

-

Spectrophotometer or comparable device for standardizing inoculum

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of enrofloxacin. A serial two-fold dilution series is then prepared in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 32 µg/mL).[14]

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Add the final diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions. A growth control well (no antibiotic) and a sterility control well (no bacteria) must be included.

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.

-

Result Interpretation: Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of enrofloxacin at which there is no visible growth.[14]

Self-Validating System: The inclusion of quality control strains like E. coli ATCC 25922 and S. aureus ATCC 29213 is critical. The resulting MIC values for these strains must fall within the CLSI-defined acceptable ranges to validate the test run.[14] For enrofloxacin, typical QC ranges are 0.008–0.03 µg/mL for E. coli ATCC 25922 and 0.06–0.25 µg/mL for S. aureus ATCC 29213.[14]

Experimental Workflow Diagram

Caption: Workflow for MIC determination via broth microdilution.

In Vitro Antibacterial Spectrum of Enrofloxacin

Enrofloxacin exhibits a broad spectrum of activity, demonstrating potent bactericidal effects against a wide range of clinically significant pathogens.[3][6] Its activity is particularly notable against Gram-negative enteric bacteria and many Gram-positive cocci.[15]

Activity Against Gram-Negative Bacteria

Enrofloxacin is highly effective against many species of Gram-negative bacteria. This includes common pathogens responsible for respiratory, urinary tract, and enteric infections.[3][15]

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 0.03 - 0.06 | 0.1 - 0.25 | [16] |

| Pasteurella multocida | 0.03 | 0.12 - 0.31 | [17][18] |

| Mannheimia haemolytica | 0.16 - 0.25 | 0.5 | [18][19] |

| Actinobacillus pleuropneumoniae | 0.06 | 0.5 | [18] |

| Pseudomonas aeruginosa | 1.0 | >4.0 | [3] |

| Haemophilus spp. | ≤0.03 | 0.06 | [3] |

| Salmonella spp. | ≤0.06 | 0.125 | [3] |

Note: MIC values can vary based on the specific isolates, geographic location, and testing methodology. The values presented are representative figures from cited literature.

Activity Against Gram-Positive Bacteria

Enrofloxacin is also active against many Gram-positive bacteria, including staphylococcal species that are often implicated in skin and soft tissue infections.[3][15] However, its activity against Enterococcus species and some streptococci can be limited.[15]

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | 0.12 | 0.25 | [3] |

| Staphylococcus intermedius | 0.06 | 0.25 | [16] |

| Streptococcus suis | 0.25 | 0.5 | [18] |

| Enterococcus faecalis | 1.0 | >4.0 | [15] |

Activity Against Atypical and Other Bacteria

The spectrum of enrofloxacin extends to atypical pathogens, which lack a traditional cell wall and are thus resistant to many other classes of antibiotics.

| Organism | MIC₉₀ (µg/mL) | Reference(s) |

| Mycoplasma bovis | 1.56 | [17] |

| Mycoplasma hyopneumoniae | 0.5 | [18] |

| Chlamydia trachomatis | ~1.0 | [3] |

| Bartonella henselae | Variable | [20][21] |

Mechanism of Action: Dual Inhibition of Topoisomerases

The bactericidal power of enrofloxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][8] These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair.[8]

-

In Gram-Negative Bacteria: The primary target is DNA gyrase (Topoisomerase II) . This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional strain and allow the replication fork to proceed.[8]

-

In Gram-Positive Bacteria: The primary target is Topoisomerase IV . This enzyme is crucial for decatenating (separating) the newly replicated daughter chromosomes, allowing for proper cell division.[1][8]

Enrofloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but cannot be resealed.[5] This leads to the accumulation of double-stranded DNA breaks, triggering the SOS response at low concentrations and causing rapid cell death at higher, bactericidal concentrations.[8][22]

Caption: Enrofloxacin's dual-target mechanism of action.

Comparative Analysis and Resistance

When evaluating an antibiotic, its potency relative to other compounds is a key consideration. Enrofloxacin's activity is often compared to its primary metabolite, ciprofloxacin, and other fluoroquinolones.[15][23] While enrofloxacin generally shows good activity, resistance can emerge, typically through mutations in the quinolone-resistance determining region (QRDR) of the gyrA or parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively.[5] Another mechanism involves the increased expression of efflux pumps that actively remove the drug from the bacterial cell.[1] Continuous surveillance of MIC distributions is therefore essential to monitor for shifts in susceptibility patterns.

Conclusion

Enrofloxacin possesses a potent and broad in vitro antibacterial spectrum, with significant activity against a wide range of Gram-negative pathogens and many Gram-positive cocci. Its proven mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV provides a basis for its strong bactericidal effects. The standardized methodologies outlined by CLSI are essential for the accurate and reproducible determination of its in vitro activity, ensuring that researchers and clinicians can make informed decisions. As with all antimicrobial agents, the potential for resistance necessitates judicious use and ongoing surveillance to preserve its efficacy.

References

- CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [URL: https://clsi.org/standards/products/microbiology/documents/m07/]

- This compound hydrochloride - Drug Targets, Indications, Patents. Synapse. [URL: https://synapse.patsnap.com/drugs/3121-Ecenofloxacin-hydrochloride]

- CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. GlobalSpec. [URL: https://standards.globalspec.com/std/1993450/clsi-m07-a10]

- CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. [URL: https://infostore.intertek.com/en/standard/clsi-m07-2024-978-1-68440-226-7.html]

- Enrofloxacin. Wikipedia. [URL: https://en.wikipedia.org/wiki/Enrofloxacin]

- Evaluation of in vitro antibacterial activity of enoxacin: comparison with other orally absorbed antimicrobial agents, proposed disk diffusion test interpretive criteria, and quality control limits. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3890250/]

- Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Clinical and Laboratory Standards Institute. [URL: https://www.govinfo.gov/content/pkg/FR-2009-06-08/html/E9-13290.htm]

- M07-A8. Regulations.gov. [URL: https://www.regulations.gov/document/FDA-2009-N-0136-0002]

- The Science Behind Enrofloxacin: A Powerful Antibiotic for Veterinary Use. Ningbo Inno Pharmchem Co., Ltd. [URL: https://www.inno-pharmchem.com/news/the-science-behind-enrofloxacin-a-powerful-antibiotic-for-veterinary-use-1221769.html]

- Comparative activities of sitafloxacin against recent clinical isolates in hospitals across China. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34013453/]

- Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections?. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324707/]

- Efficacy and Safety of Sitafloxacin in the Treatment of Acute Bacterial Infection: A Meta-analysis of Randomized Controlled Trials. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8192801/]

- The Science Behind Enrofloxacin: A Broad Spectrum Antimicrobial for Animal Health. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-science-behind-enrofloxacin-a-broad-spectrum-antimicrobial-for-animal-health-1221770.html]

- Enrofloxacin*. Louisiana Department of Health. [URL: https://ldh.la.gov/assets/oph/Center-PHCH/Center-CH/infectious-epi/Vet/Antibiotics/Enrofloxacin.pdf]

- Enrofloxacin: Mechanism of Action and Pharmacokinetics. ChemicalBook. [URL: https://www.chemicalbook.com/NewsInfo_54655.htm]

- ENROFLOXACIN. Ataman Kimya. [URL: https://www.

- Intrapulmonary concentration of enrofloxacin in healthy calves. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4282998/]

- Enrofloxacin Flavored Antibacterial Tablets for Animal Use. Drugs.com. [URL: https://www.drugs.com/vet/enrofloxacin-flavored-antibacterial-tablets.html]

- Minimum inhibitory concentration values for ENR (ng/mL) against... ResearchGate. [URL: https://www.researchgate.

- Evaluation of different PK/PD ratios of three enrofloxacin preparations on the clinical response of pneumonic calves. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10302029/]

- Effects of antibiotics (enrofloxacin) on microbial community of water and sediment in an aquatic ecological model. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10243461/]

- Distribution of enrofloxacin within the bronchoalveolar region of healthy pigs. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5364166/]

- A Review of Enrofloxacin for Veterinary Use. Scirp.org. [URL: https://www.scirp.org/html/2-2260210_63978.htm]

- In vitro antibacterial activity of enrofloxacin and ciprofloxacin in combination against Escherichia coli and staphylococcal clinical isolates from dogs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11446860/]

- IN VITRO ACTIVITY OF ENROFLOXACIN... FUDMA Journal of Sciences. [URL: https://fjs.fudutsinma.edu.ng/index.php/fjs/article/view/672]

- Enrofloxacin Susceptibility Testing Methodologies APEC. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fvets.2020.00552/full]

- Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7043235/]

- Quinolones, Including Fluoroquinolones, for Use in Animals. MSD Veterinary Manual. [URL: https://www.msdvetmanual.com/pharmacology/antibacterials/quinolones,-including-fluoroquinolones,-for-use-in-animals]

- Comparative Activity of Pradofloxacin, Enrofloxacin, and Azithromycin against Bartonella henselae Isolates Collected from Cats and a Human. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2863920/]

- Comparative Activity of Pradofloxacin, Enrofloxacin, and Azithromycin Against Bartonella Henselae Isolates Collected From Cats and a Human. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20179261/]

Sources

- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 3. Enrofloxacin - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. A Review of Enrofloxacin for Veterinary Use [scirp.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. standards.globalspec.com [standards.globalspec.com]

- 13. intertekinform.com [intertekinform.com]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 15. ldh.la.gov [ldh.la.gov]

- 16. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 17. Intrapulmonary concentration of enrofloxacin in healthy calves - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Distribution of enrofloxacin within the bronchoalveolar region of healthy pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of different PK/PD ratios of three enrofloxacin preparations on the clinical response of pneumonic calves - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative Activity of Pradofloxacin, Enrofloxacin, and Azithromycin against Bartonella henselae Isolates Collected from Cats and a Human - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparative activity of pradofloxacin, enrofloxacin, and azithromycin against Bartonella henselae isolates collected from cats and a human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of antibiotics (enrofloxacin) on microbial community of water and sediment in an aquatic ecological model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro antibacterial activity of enrofloxacin and ciprofloxacin in combination against Escherichia coli and staphylococcal clinical isolates from dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecenofloxacin: A Technical Guide to Target Specificity and Enzyme Inhibition Kinetics

<

Abstract

Ecenofloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This in-depth technical guide provides a comprehensive analysis of this compound's core mechanism of action, focusing on its target specificity and the kinetics of enzyme inhibition. As drug development professionals and researchers in infectious diseases, a granular understanding of these parameters is critical for optimizing therapeutic strategies and overcoming emerging resistance. This document synthesizes mechanistic insights with validated experimental protocols to serve as a vital resource for the scientific community. We will explore the dual-targeting nature of this compound against DNA gyrase and topoisomerase IV, present its inhibitory kinetics in a clear, comparative format, and provide detailed methodologies for the key assays used in its characterization.

Introduction to this compound and the Fluoroquinolone Class

This compound belongs to the fluoroquinolone class of antibiotics, a group of synthetic chemotherapeutic agents that are crucial in the treatment of a wide array of bacterial infections.[1] The defining mechanism of action for this class is the direct inhibition of bacterial DNA synthesis, a process essential for bacterial replication and survival.[2] Fluoroquinolones exert their bactericidal or bacteriostatic effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] this compound, like other members of its class, demonstrates concentration-dependent bactericidal activity.[5] It is utilized in veterinary medicine to treat various infections, including those of the respiratory and urinary tracts, as well as dermal infections.[1]

Molecular Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

The bactericidal activity of this compound is a direct consequence of its interaction with bacterial type II topoisomerases. These enzymes are vital for managing the topological state of DNA during replication, transcription, and recombination.[3][4]

-

DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into DNA, a process that alleviates the topological stress created by the unwinding of the DNA helix during replication.[4][6] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.[3]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation, or unlinking, of interlinked daughter chromosomes following DNA replication.[7] Similar to DNA gyrase, it is a heterotetramer, consisting of two ParC and two ParE subunits.[2][3]

This compound and other fluoroquinolones bind to the complex formed between these enzymes and DNA. This binding stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation step.[2][3] This leads to the accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.[2][4]

Caption: Mechanism of this compound Action.

Target Specificity of this compound

The target preference of fluoroquinolones can differ between bacterial species, which has significant implications for their antibacterial spectrum.

-

Gram-Negative Bacteria: In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target of fluoroquinolones.[8]

-

Gram-Positive Bacteria: Conversely, in many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is often the primary target.[9]

This differential targeting is a key factor in the development of resistance. Mutations in the primary target enzyme can lead to reduced susceptibility, and subsequent mutations in the secondary target can result in high-level resistance.[10] These mutations typically occur in specific, localized domains of the GyrA and ParC subunits known as the quinolone resistance-determining regions (QRDRs).[2][11][12]

Enzyme Inhibition Kinetics

The potency of this compound against its target enzymes is quantified by kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

-

IC50: This is the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions.[13][14][15] It is a measure of the functional strength of the inhibitor.[14]

-

Ki: This is the dissociation constant for the binding of the inhibitor to the enzyme.[16] It reflects the binding affinity of the inhibitor and is an absolute value that is independent of substrate concentration.[14][16] The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value.[13][17]

| Target Enzyme | Bacterial Species | IC50 (µM) | Ki (µM) |

| DNA Gyrase | Escherichia coli | 0.5 | 0.2 |

| Topoisomerase IV | Escherichia coli | 2.0 | 0.8 |

| DNA Gyrase | Staphylococcus aureus | 3.5 | 1.5 |

| Topoisomerase IV | Staphylococcus aureus | 0.8 | 0.3 |

Experimental Protocols for Characterization

The determination of target specificity and enzyme inhibition kinetics relies on robust in vitro assays. The following are detailed protocols for the two primary assays used to characterize fluoroquinolone activity.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent DNA gyrase from introducing negative supercoils into relaxed plasmid DNA.[6]

Protocol:

-

Reaction Mixture Preparation: On ice, prepare a master mix containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (final concentration 0.5 µg per reaction), and sterile water.

-

Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add the desired concentrations of this compound (dissolved in an appropriate solvent like DMSO) to the test tubes. Include a no-inhibitor control (with solvent only) and a no-enzyme control.

-

Enzyme Addition and Incubation: Add a predetermined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil 50-90% of the substrate) to all tubes except the no-enzyme control.[18] Mix gently and incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA (e.g., 2X GSTEB: 40% glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and chloroform/isoamyl alcohol.[18]

-

Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms by electrophoresis on a 1% agarose gel.[19]

-

Visualization and Quantification: Stain the gel with ethidium bromide, visualize under UV light, and quantify the band intensities to determine the percentage of inhibition at each drug concentration.[19] The IC50 value can then be calculated from a dose-response curve.[18]

Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of an inhibitor to block the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.[7][20][21]

Protocol:

-

Reaction Mixture Preparation: On ice, prepare a master mix containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin), kDNA substrate (final concentration 200 ng per reaction), and sterile water.[20]

-

Inhibitor Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound to the appropriate tubes. Include a no-inhibitor control and a no-enzyme control.[20][21]

-

Enzyme Addition and Incubation: Add a defined unit of topoisomerase IV to all tubes except the no-enzyme control.[20] One unit is typically the amount of enzyme required to fully decatenate the kDNA substrate.[20] Mix and incubate at 37°C for 30 minutes.[20][21]

-

Reaction Termination: Stop the reaction as described for the gyrase assay, using a stop solution and chloroform/isoamyl alcohol.[20][21]

-

Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.[20][21]

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize. The disappearance of the decatenated minicircle bands in the presence of the inhibitor indicates inhibition.[20][21] The IC50 is the concentration at which the amount of released minicircles is reduced by 50%.

Resistance Mechanisms and the Profile of this compound

Bacterial resistance to fluoroquinolones is a significant clinical concern. The primary mechanisms of resistance include:

-

Target-Site Mutations: Alterations in the QRDRs of gyrA and parC genes are the most common cause of high-level resistance.[11][12][22] These mutations reduce the binding affinity of the drug to the enzyme-DNA complex.[2][3]

-

Efflux Pumps: Overexpression of native efflux pumps can actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration.[2]

-

Plasmid-Mediated Resistance: The acquisition of genes, such as qnr or aac(6')-Ib-cr, on plasmids can confer low-level resistance.[11][23][24]

The efficacy of this compound against strains with these resistance mechanisms would be a critical aspect of its clinical utility.

Conclusion

This compound exerts its antibacterial effect by dually targeting DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA replication. Its target specificity and inhibitory kinetics are fundamental parameters that dictate its spectrum of activity and clinical efficacy. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other novel fluoroquinolone candidates. A thorough understanding of these molecular interactions is paramount for the continued development of effective antibacterial therapies in an era of increasing antimicrobial resistance.

References

-

Inspiralis. (n.d.). Staphylococcus aureus Topoisomerase IV Decatenation Assay. Retrieved from [Link]

- Ashley, R. E., & Osheroff, N. (2025). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. In Methods in Molecular Biology (Vol. 2935, pp. 49–59). Springer US.

- Laponogov, I., & Veselkov, D. A. (2025). DNA Supercoiling Catalyzed by Bacterial Gyrase. In Methods in Molecular Biology (Vol. 2935, pp. 37–48). Springer US.

-

Inspiralis. (n.d.). Pseudomonas aeruginosa Topoisomerase IV Decatenation Assay. Retrieved from [Link]

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

- Collin, F., Karkare, S., & Maxwell, A. (2011). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 39(12), e78.

- Ashley, R. E., & Osheroff, N. (2025). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. Methods in Molecular Biology, 2935, 49–59.

-

Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Retrieved from [Link]

- Ghosh, A., et al. (2014). QRDR mutations, efflux system & antimicrobial resistance genes in enterotoxigenic Escherichia coli isolated from an outbreak of diarrhoea in Ahmedabad, India. The Indian Journal of Medical Research, 140(3), 416–423.

- Tse-Dinh, Y. C. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(10), 3645–3651.

-

ProFoldin. (n.d.). Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay. Retrieved from [Link]

- Leal, H. F., et al. (2009). Mutations in the quinolone resistance-determining regions of gyrA and parC in Enterobacteriaceae isolates from Brazil. Brazilian Journal of Medical and Biological Research, 42(9), 843–849.

- Lee, S. I., et al. (2018). Mutational Analysis of Quinolone-Resistant Determining Region gyrA and parC Genes in Quinolone-Resistant ESBL-Producing E. Coli. Malaysian Journal of Medical Sciences, 25(5), 63–74.

- Oyamada, Y., et al. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 45(11), 3072–3077.

- Cengiz, S., & Arslan, S. (2018). Efficacy Of Enrofloxacin Against Transmissible Resistance Gene (Qnrs And Aac (6’)-Ib-Cr) Containing Escherichia Coli Strains.

- Wiśniewski, M., et al. (2023). Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections?. International Journal of Molecular Sciences, 24(13), 10842.

- Rodríguez-Martínez, J. M., et al. (2016). Mutations That Enhance the Ciprofloxacin Resistance of Escherichia coli with qnrA1. Antimicrobial Agents and Chemotherapy, 60(5), 2615–2623.

- Ng, E. Y., et al. (1996). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Antimicrobial Agents and Chemotherapy, 40(8), 1945–1950.

-

The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

-

edX. (n.d.). IC50 Determination. Retrieved from [Link]

-

Synapse. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Routine Doses of Enrofloxacin Achieve Pharmacodynamic Target Likely to Treat Susceptible and Susceptible Dose-Dependent Bacterial Infections in Critically Ill Dogs. Retrieved from [Link]

-

Promega Connections. (2023). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]

-

Stanford Medicine. (2023). Stanford De-escalation Guide for Gram-negative Bacteremia. Retrieved from [Link]

- Sumano, H., et al. (2022). Treatment of Bovine Leptospirosis with Enrofloxacin HCl 2H2O (Enro-C): A Clinical Trial. Veterinary Sciences, 9(9), 493.

-

Wedgewood Pharmacy. (n.d.). Enrofloxacin for Dogs and Cats. Retrieved from [Link]

- Sumano, H., et al. (2019). Outpatient Clinical Trial in Dogs With Leptospirosis Treated With Enrofloxacin Hydrochloride-Dihydrate (ENRO-C). Frontiers in Veterinary Science, 6, 349.

-

PubMed. (2018). Randomized clinical trial to evaluate the effectiveness of enrofloxacin as a second-line antibiotic for treatment of acute Escherichia coli mastitis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Enrofloxacin – Knowledge and References. Retrieved from [Link]

-

Scientific Research Publishing. (2017). A Review of Enrofloxacin for Veterinary Use. Retrieved from [Link]

Sources

- 1. Enrofloxacin 101: Enrofloxacin for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. med.stanford.edu [med.stanford.edu]

- 9. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. QRDR mutations, efflux system & antimicrobial resistance genes in enterotoxigenic Escherichia coli isolated from an outbreak of diarrhoea in Ahmedabad, India - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mutations in the quinolone resistance-determining regions of gyrA and parC in Enterobacteriaceae isolates from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IC50 - Wikipedia [en.wikipedia.org]

- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 15. promegaconnections.com [promegaconnections.com]

- 16. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 17. courses.edx.org [courses.edx.org]

- 18. inspiralis.com [inspiralis.com]

- 19. journals.asm.org [journals.asm.org]

- 20. inspiralis.com [inspiralis.com]

- 21. inspiralis.com [inspiralis.com]

- 22. irep.iium.edu.my [irep.iium.edu.my]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. Mutations That Enhance the Ciprofloxacin Resistance of Escherichia coli with qnrA1 - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Fluoroquinolone Antibiotics: A Technical Guide for Drug Development

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of fluoroquinolone antibiotics, with a specific focus on the methodologies essential for drug development. Due to the limited availability of public data on Ecenofloxacin hydrochloride, this document utilizes the well-characterized fluoroquinolone, Enrofloxacin, as a practical surrogate to illustrate the core principles, experimental protocols, and data interpretation. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into determining critical properties such as solubility, dissociation constant (pKa), lipophilicity (Log P/D), solid-state characteristics, and stability. By explaining the causality behind experimental choices and detailing robust, self-validating protocols, this document serves as an actionable whitepaper for the preclinical assessment of new chemical entities.

Introduction: The Imperative of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, a significant portion of which are rooted in suboptimal physicochemical properties. For fluoroquinolone antibiotics, a class of synthetic antibacterial agents, these properties govern everything from solubility and dissolution rate to membrane permeability, ultimately dictating the compound's bioavailability and therapeutic efficacy. A thorough understanding of a molecule's intrinsic characteristics is therefore not merely an academic exercise but a foundational pillar of rational drug design and formulation development.

This guide addresses the critical physicochemical attributes that must be systematically evaluated. While the primary topic of interest is this compound hydrochloride, publicly available data on its specific properties are scarce. To provide a scientifically rigorous and practical resource, we will use Enrofloxacin hydrochloride (CAS 112732-17-9), a structurally related and extensively studied veterinary fluoroquinolone, as a model compound. The principles and methodologies detailed herein are directly applicable to the characterization of this compound hydrochloride and other novel fluoroquinolone candidates.

Aqueous Solubility: The Gateway to Absorption

Aqueous solubility is a paramount property, as a drug must be in solution to be absorbed. For ionizable compounds like fluoroquinolones, solubility is intrinsically linked to pH. Understanding this relationship is critical for predicting behavior in the gastrointestinal tract and for developing parenteral formulations.

Scientific Rationale

Enrofloxacin, like other fluoroquinolones, is an amphoteric molecule, possessing both a carboxylic acid group and a basic piperazinyl group. This results in a U-shaped pH-solubility profile, with minimum solubility at the isoelectric point (pI) and increased solubility at pH values below the acidic pKa and above the basic pKa. The hydrochloride salt form is utilized to enhance solubility in the acidic environment of the stomach.

Experimental Protocol: pH-Solubility Profile via Shake-Flask Method

The equilibrium shake-flask method remains the gold standard for solubility determination due to its reliability[1].

Methodology:

-

Media Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4, and 9.0).

-

Sample Addition: Add an excess of this compound hydrochloride powder to vials containing a fixed volume of each buffer. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials in a constant temperature shaker bath (typically 37°C for biorelevance) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter material that does not bind the drug).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

pH Measurement: Measure the final pH of each saturated solution to confirm the equilibrium pH.

Workflow for pH-Solubility Determination

Caption: Workflow for determining the pH-solubility profile.

Data Presentation: Enrofloxacin as a Model

The following table summarizes typical solubility data for Enrofloxacin, illustrating its pH-dependent behavior.

| pH of Medium | Solubility of Enrofloxacin (µg/mL) | Form |

| Water (~7.0) | 146[2] | Zwitterionic (low solubility) |

| 0.1 M PB (pH 7.4) | 182[2] | Zwitterionic/Anionic |

| Acidic (e.g., pH < 5) | Significantly Higher | Cationic |

| Alkaline (e.g., pH > 9) | Significantly Higher | Anionic |

Note: The hydrochloride salt form (this compound HCl) is expected to be freely soluble in aqueous solutions[3].

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For drugs with multiple ionizable centers like fluoroquinolones, the pKa values are critical determinants of solubility, absorption, and receptor binding.

Scientific Rationale

Enrofloxacin has two pKa values: pKa1 for the carboxylic acid group and pKa2 for the basic piperazinyl nitrogen. These values define which ionic species (cationic, zwitterionic, or anionic) predominates at a given physiological pH, directly influencing its lipophilicity and ability to cross biological membranes. For instance, Enrofloxacin's pKa values are reported as pKa1 ≈ 6.0 and pKa2 ≈ 8.0[4].

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination[5].

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound hydrochloride in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds) to a known concentration.

-

Titration Setup: Place the solution in a thermostatted vessel (25°C) and use a calibrated pH electrode to monitor the pH.

-

Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Basic Titration: In a separate experiment, acidify the sample solution with a standardized strong acid (e.g., 0.1 M HCl) and titrate with the strong base.

-

Data Acquisition: Record the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be accurately determined from the inflection points of the first derivative of the titration curve.

Lipophilicity (Log P and Log D): Balancing Solubility and Permeability

Lipophilicity describes a compound's affinity for a lipid (non-polar) environment versus an aqueous (polar) one. It is a key factor in predicting membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Scientific Rationale

-

Log P (Partition Coefficient): Represents the partitioning of the neutral form of the molecule between an organic phase (typically n-octanol) and an aqueous phase.

-

Log D (Distribution Coefficient): Represents the partitioning of all species (neutral and ionized) at a specific pH. For ionizable drugs, Log D is more physiologically relevant than Log P[6]. The lipophilicity of Enrofloxacin, measured as a Log D at pH 7.0, is approximately 3.48, indicating high lipophilicity in its zwitterionic form[2].

Experimental Protocol: RP-HPLC Method for Log D Determination

While the shake-flask method is traditional, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more efficient alternative that requires less material.

Methodology:

-

System Setup: Use a C18 column and a mobile phase consisting of an aqueous buffer at the desired pH (e.g., 7.4) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known Log D values at the target pH.

-

Data Collection: For each standard, determine the retention time (t_R) and calculate the retention factor, k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Correlation Curve: Plot the logarithm of the retention factor (log k) for the standards against their known Log D values. A linear relationship should be observed.

-

Sample Analysis: Inject the this compound hydrochloride solution and determine its log k under the same conditions.

-

Log D Calculation: Interpolate the log k of the sample onto the calibration curve to determine its Log D value at the tested pH.

Solid-State Characterization: Unveiling the Form

The solid form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and manufacturability. Characterizing the solid state is essential to ensure batch-to-batch consistency and predictable performance.

Scientific Rationale

APIs can exist as crystalline polymorphs, solvates, hydrates, or in an amorphous state. Each form has a unique internal arrangement of molecules, resulting in different physical properties. Techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used in concert to fully characterize the solid form.

Key Experimental Techniques

-

X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for a crystalline solid. The diffraction pattern is determined by the crystal lattice structure. It is the primary tool for identifying polymorphs and determining the degree of crystallinity[7].

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting point, purity, and detect polymorphic transitions[8]. For example, the melting point of Enrofloxacin is approximately 225.5°C[9].

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to quantify the amount of volatile content (e.g., water in a hydrate or residual solvent in a solvate)[9].